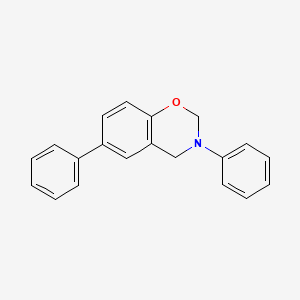

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine

説明

特性

CAS番号 |

189068-62-0 |

|---|---|

分子式 |

C20H17NO |

分子量 |

287.4 g/mol |

IUPAC名 |

3,6-diphenyl-2,4-dihydro-1,3-benzoxazine |

InChI |

InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2 |

InChIキー |

FXXHJDPGDLHJAQ-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Preparation Methods of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine

Classical Mannich Condensation Method

The most common and traditional method for synthesizing benzoxazine compounds, including this compound, is the Mannich condensation reaction involving three components:

- A phenolic compound (e.g., phenol or substituted phenol)

- A primary amine (e.g., aniline or substituted anilines)

- Formaldehyde or paraformaldehyde as the aldehyde source

General Reaction Scheme:

Phenol + Primary Amine + Paraformaldehyde → this compound

This reaction typically proceeds via the formation of a Mannich base intermediate followed by intramolecular cyclization to form the benzoxazine ring.

Reaction Conditions and Solvents:

- Solvents such as toluene, dioxane, alcohols (methanol, ethanol), or ethyl acetate are commonly employed to dissolve reactants and facilitate the reaction.

- Reaction temperatures range from 75°C to reflux conditions (e.g., 100-120°C).

- Reaction times vary from 20 minutes to several hours, depending on the scale and solvent system.

- Solventless or melt reactions have also been developed to increase reaction speed and reduce solvent use.

Example from Patent Literature:

- A mixture of phenol (18.8 g, 0.2 mol), 1,4-diaminobutane (8.8 g, 0.1 mol), and paraformaldehyde (12 g, 0.4 mol equivalent) is heated to 100°C to form a homogeneous liquid.

- The mixture is then stirred at 120°C for 20 minutes to yield the benzoxazine compound.

- The product is isolated by solvent evaporation or precipitation using a non-solvent, followed by recrystallization in solvents like ethyl ether, ethyl acetate, tetrahydrofuran, or acetone to obtain pure benzoxazine.

Stepwise Synthesis via Imine Formation and Reduction

An alternative method involves a multi-step process:

- Imine Formation: Salicylaldehyde reacts with benzyl amine under neat grinding conditions (no solvent, catalyst-free) to form an imine intermediate quantitatively.

- Reduction: The imine is reduced using sodium borohydride (NaBH4) to yield a 2-(aminomethyl) phenol derivative in high yield (~90%).

- Cyclization: The 2-(aminomethyl) phenol derivative is then reacted with various benzaldehydes to cyclize and form the benzoxazine ring.

This method offers advantages such as short reaction times, easy work-up, and purification primarily by recrystallization. The overall yields for the three-step process range from 51% to 75%.

Solventless and Extruder-Assisted Synthesis

Recent advances include solventless synthesis techniques where the reactants are mixed and heated without solvents, sometimes using extruder equipment to provide efficient mixing and controlled residence time.

- The reaction mixture of phenol, amine, and paraformaldehyde is heated directly, often resulting in a homogeneous melt.

- The extruder operates at sufficient RPM to maintain reaction time and temperature.

- The product mixture contains benzoxazine monomer and oligomers, which can be purified by crystallization or solvent washing.

- This method is faster and environmentally friendlier compared to solvent-based reactions, with yields comparable to traditional methods.

Purification Techniques

Purification of this compound typically involves:

- Evaporation of solvent under reduced pressure.

- Washing organic layers with aqueous base (e.g., NaOH) to remove impurities.

- Recrystallization from solvents such as ethyl ether, ethyl acetate, tetrahydrofuran, or acetone.

- Column chromatography on silica gel using mixtures of ethyl acetate and petroleum ether as eluents for higher purity.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The classical Mannich condensation remains the most widely used method due to its straightforwardness and reliability. However, it often requires solvents and longer reaction times.

- The stepwise method involving imine formation and reduction offers a greener alternative with shorter reaction times and avoids harsh conditions or catalysts.

- Solventless synthesis using extruders or melt conditions is gaining attention for scalability and environmental benefits, providing comparable yields with reduced waste.

- Purification remains a critical step, with recrystallization and chromatography ensuring high purity, which is essential for applications in polymer synthesis and pharmaceuticals.

- Reaction parameters such as temperature, solvent choice, and reactant ratios significantly affect yield and purity, as demonstrated in kinetic studies using gas chromatography.

化学反応の分析

Chemical Reactions and Mechanisms

The chemical behavior of 3,6-diphenyl-3,4-dihydro-2H-1,3-benzoxazine includes various reactions that lead to significant derivatives with potential bioactivities:

3.1. Nucleophilic Substitution Reactions

Benzoxazines can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atom in the ring structure. For instance:

3.2. Polymerization

Under certain conditions (e.g., heating), benzoxazines can polymerize to form high-performance thermosetting resins. This property is attributed to their ability to undergo ring-opening polymerization upon heating, leading to cross-linked networks that exhibit enhanced mechanical properties .

Biological Activities

Research indicates that derivatives of this compound possess various biological activities:

-

Antimicrobial Properties : Several studies have shown that benzoxazine derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Salmonella enterica and Klebsiella pneumoniae .

-

Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

科学的研究の応用

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.

Medicine: Potential use in drug development due to its diverse biological activities.

作用機序

The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key benzoxazine derivatives and their properties compared to 3,6-diphenyl-3,4-dihydro-2H-1,3-benzoxazine:

Key Insights:

Substituent Effects on Thermal Properties :

- Electron-donating groups (e.g., m-tolyl in BA-mt) increase $ T_g $ compared to phenyl-substituted BA-a .

- Allyl groups enable dual polymerization (oxazine ring-opening and allyl crosslinking), yielding thermosets with $ T_g \approx 300^\circ \text{C} $ .

- Fluorinated derivatives exhibit enhanced thermal stability and hydrophobicity due to strong C–H⋯F interactions .

Bioactivity :

- Chloro and phenyl substituents (e.g., 6-chloro-2,4-diphenyl derivatives) show significant antifungal and antibacterial activity . While 3,6-diphenyl derivatives may share similar bioactivity, direct evidence is lacking.

Synthetic Flexibility :

- Substituent positions (e.g., C3 vs. C6) influence reactivity. For example, 3-phenyl derivatives polymerize via cationic mechanisms , whereas 6-substituted derivatives (e.g., chloro, fluoro) are tailored for specific applications like catalysis or bioactivity .

Volumetric Behavior During Polymerization :

- Molecular dynamics simulations of bis-benzoxazines reveal volumetric expansion (+2.5% at 80% conversion), critical for designing low-shrinkage thermosets .

生物活性

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects based on recent scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound features a fused benzene and oxazine ring. It can be synthesized through various methods including the one-pot Mannich reaction involving substituted phenols and formaldehyde in the presence of amines .

Synthesis Overview

| Method | Description |

|---|---|

| One-Pot Mannich Reaction | Combines substituted phenols with formaldehyde and amines to yield benzoxazine derivatives. |

| Two-Step Synthesis | Involves initial formation of a precursor followed by cyclization to form the benzoxazine structure. |

Biological Activities

Research indicates that derivatives of 3,4-dihydro-2H-1,3-benzoxazine exhibit a wide range of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated that these compounds possess significant antimicrobial properties against various pathogens .

- Anticancer Activity : Notably, compounds based on the benzoxazine scaffold have shown promising anticancer effects. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, contributing to their therapeutic potential .

Case Studies

- Antimicrobial Activity : A study synthesized a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives which were tested for antimicrobial efficacy. Results indicated that specific substitutions enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro tests on pancreatic (MIA PaCa-2) and breast (MDA-MB-231) cancer cell lines revealed that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM, indicating significant anti-proliferative effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

Q & A

Basic Questions

Q. What are the key synthetic methods for preparing 3,6-diphenyl-3,4-dihydro-2H-1,3-benzoxazine, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via Mannich condensation of phenol derivatives, formaldehyde, and primary amines. For example, solvent-free microwave irradiation accelerates the reaction, reduces side products, and improves yield compared to conventional heating . Kinetic studies in homogeneous dioxane/water solutions reveal that formaldehyde concentration and temperature (activation energy ~50 kJ/mol) critically affect reaction rates . Acidic or basic additives can modulate intermediate stability, with acidic conditions favoring oxazine ring closure .

Q. How can differential scanning calorimetry (DSC) be used to characterize the polymerization behavior of this benzoxazine derivative?

- Methodology : DSC analysis typically identifies two exothermic peaks: the first corresponds to allyl group polymerization (~145°C), and the second to benzoxazine ring-opening (~220°C) . Baseline correction and dynamic heating rates (e.g., 10°C/min) are essential to avoid overlapping signals. Catalysts like carboxylic acids lower the polymerization temperature by up to 100°C by accelerating oxonium ion formation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodology : While the compound exhibits low acute oral toxicity (LD₅₀ >2000 mg/kg), mutagenicity assays indicate potential genotoxicity. Use PPE (gloves, lab coats), conduct reactions in fume hoods, and avoid direct exposure via inhalation or skin contact. Waste should be treated as hazardous due to persistent aromatic moieties .

Advanced Research Questions

Q. How do Lewis acids or carboxylic acid catalysts mechanistically influence the ring-opening polymerization of this benzoxazine?

- Methodology : Lewis acids (e.g., AlCl₃) coordinate with the oxazine oxygen, polarizing the C–O bond and facilitating nucleophilic attack. Carboxylic acids protonate the oxazine ring, generating oxonium intermediates that lower the activation energy for polymerization. FTIR-ATR confirms decarboxylation at high temperatures, which enhances thermal stability . Kinetic studies show a first-order dependence on monomer concentration and second-order on catalyst loading .

Q. What strategies resolve contradictions in reported thermal stability data for polybenzoxazines derived from this monomer?

- Methodology : Conflicting TGA results (e.g., decomposition onset at 300°C vs. 350°C) may arise from residual solvents, curing degree, or catalyst residues. Use controlled curing protocols (e.g., stepwise isothermal holds) and characterize crosslink density via dynamic mechanical analysis (DMA). Allyl-functionalized derivatives exhibit higher T₉ (~300°C) due to dual curing mechanisms .

Q. How can this compound be functionalized for Fe³⁺ ion sensing, and what are the detection limits?

- Methodology : Conjugation with rhodamine B via Mannich reaction yields a chemosensor with a 240-fold fluorescence enhancement upon Fe³⁺ binding. Job’s plot analysis confirms a 1:1 stoichiometry, with a detection limit of 1 µM in ethanol/water (pH 7.2). Reversibility is achieved using tetra-n-butylammonium fluoride, enabling intracellular Fe³⁺ imaging in HepG2 cells .

Q. Why has polymer research overshadowed medicinal applications despite reported antimicrobial activity?

- Methodology : While derivatives show antimicrobial activity (e.g., MIC ~50 µg/mL against S. aureus), polybenzoxazines’ superior thermal stability (>300°C) and mechanical properties make them ideal for high-performance composites and Li–S battery electrolytes . Medicinal studies are limited by solubility issues and lack of in vivo toxicity profiles.

Q. What synergistic effects occur during cocuring with maleimide derivatives, and how do they impact material properties?

- Methodology : Cocuring with 4-maleimidobenzoic acid (MI-COOH) reduces the benzoxazine polymerization temperature by 40°C via acid catalysis. FTIR confirms simultaneous maleimide radical polymerization and benzoxazine ring opening. The resulting copolymer exhibits a T₉ >220°C and char yields >50% at 800°C, surpassing homopolymers in thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。